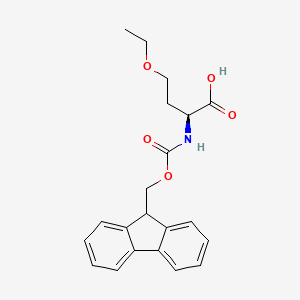

N-Fmoc-O-ethyl-L-homoserine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-4-ethoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO5/c1-2-26-12-11-19(20(23)24)22-21(25)27-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18-19H,2,11-13H2,1H3,(H,22,25)(H,23,24)/t19-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIRSFOWYRSFCMQ-IBGZPJMESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What are the properties of N-Fmoc-O-ethyl-L-homoserine?

An In-depth Technical Guide to N-Fmoc-O-ethyl-L-homoserine for Researchers, Scientists, and Drug Development Professionals.

Introduction

This compound is a synthetic derivative of the amino acid L-homoserine, which is structurally similar to serine but with an additional methylene (B1212753) group in its side chain. The presence of the fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino group makes it a valuable building block in solid-phase peptide synthesis (SPPS), a cornerstone of modern peptide chemistry and drug discovery. The O-ethyl modification on the side-chain hydroxyl group introduces a stable ether linkage, preventing unwanted side reactions and allowing for the incorporation of this non-canonical amino acid into peptide sequences. This modification can influence the resulting peptide's conformation, stability, and biological activity. This guide provides a comprehensive overview of the properties, synthesis, and applications of this compound.

Properties of this compound

The physicochemical properties of this compound are crucial for its handling, storage, and use in synthesis. Below is a summary of its known and inferred properties.

Chemical and Physical Properties

| Property | Value | Source/Comment |

| Molecular Formula | C21H23NO5 | [1][2] |

| Molecular Weight | 369.41 g/mol | [1] |

| CAS Number | 1932074-99-1 | [2] |

| Appearance | Lyophilized powder | [2] |

| Purity | ≥95% | [2] |

| Melting Point | Not available. For the related compound Fmoc-O-methyl-L-homoserine: 138 - 143 °C. | |

| Optical Rotation | Not available. For the related compound Fmoc-O-methyl-L-homoserine: [a]D20 = -28 to -32º (c=4, in DMF). | |

| Solubility | Soluble in organic solvents like Dimethylformamide (DMF) and Dichloromethane (DCM). | Inferred from its use in SPPS. |

| Storage | Store at -20°C for long-term storage (up to 6 months). Short-term storage at 4°C for up to one week. Avoid repeated freeze-thaw cycles. | [2] |

Spectroscopic Properties

| Spectroscopy | Expected Features |

| ¹H NMR | - Fmoc group: Multiple peaks in the aromatic region (~7.2-7.8 ppm). - CH and CH2 of Fmoc: Peaks around 4.2-4.5 ppm. - Alpha-proton (α-H): A multiplet around 4.0-4.5 ppm. - Side-chain protons (β-CH2, γ-CH2, O-CH2-CH3): Peaks in the aliphatic region (~1.0-4.0 ppm), with the O-ethyl group showing a characteristic triplet and quartet. |

| ¹³C NMR | - Fmoc group: Aromatic carbons (~120-145 ppm) and the carbonyl of the carbamate (B1207046) (~156 ppm). - Carboxyl carbon (C=O): A peak around 170-175 ppm. - Alpha-carbon (α-C): A peak around 50-60 ppm. - Side-chain carbons: Peaks in the aliphatic region (~15-70 ppm). |

| IR Spectroscopy | - N-H stretch: ~3300 cm⁻¹ (from the amide). - C=O stretches: ~1720 cm⁻¹ (Fmoc carbonyl) and ~1650 cm⁻¹ (carboxylic acid). - Aromatic C-H stretches: ~3000-3100 cm⁻¹. - Aliphatic C-H stretches: ~2850-3000 cm⁻¹. - C-O stretch (ether): ~1050-1150 cm⁻¹. |

| Mass Spectrometry | - Expected [M+H]⁺: ~370.16. - Expected [M+Na]⁺: ~392.14. - Fragmentation would likely show loss of the Fmoc group (222 Da) or cleavage of the side chain. |

Synthesis of this compound

Experimental Protocols

The primary application of this compound is its incorporation into a growing peptide chain during solid-phase peptide synthesis. Below is a detailed, generalized protocol for this process.

Incorporation of this compound via Fmoc SPPS

This protocol assumes a standard manual synthesis on a 0.1 mmol scale using a resin-like Rink Amide resin for C-terminal amide peptides.

Materials:

-

Fmoc-Rink Amide resin

-

This compound

-

Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

-

Washing solvents: Methanol (MeOH), Isopropanol (IPA)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water)

Protocol Steps:

-

Resin Swelling:

-

Place the resin (0.1 mmol) in a reaction vessel.

-

Add DMF (~10 mL/g of resin) and allow the resin to swell for at least 30 minutes with gentle agitation.

-

Drain the DMF.

-

-

Fmoc Deprotection (if starting with an Fmoc-protected resin):

-

Add a 20% (v/v) solution of piperidine in DMF to the resin.

-

Agitate for 5 minutes, then drain.

-

Add a fresh 20% piperidine solution and agitate for an additional 15-20 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

-

-

Coupling of this compound:

-

In a separate vial, dissolve this compound (4 equivalents, 0.4 mmol) and HBTU/HATU (3.9 equivalents) in DMF.

-

Add DIPEA (8 equivalents, 0.8 mmol) to the amino acid solution and vortex briefly. This is the activation step.

-

Immediately add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

To monitor the reaction completion, a Kaiser test can be performed.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times) to remove excess reagents and byproducts.

-

-

Chain Elongation:

-

Repeat the deprotection (Step 2) and coupling (Step 3) cycles for each subsequent amino acid in the desired peptide sequence.

-

-

Final Deprotection:

-

After the final amino acid has been coupled, perform a final Fmoc deprotection as described in Step 2.

-

-

Cleavage and Side-Chain Deprotection:

-

Wash the resin with DCM and dry it under a stream of nitrogen.

-

Add the cleavage cocktail to the resin.

-

Agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the crude peptide.

-

Precipitate the crude peptide by adding it to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

-

-

Purification:

-

The crude peptide is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Applications in Drug Development

This compound is particularly useful in the synthesis of modified peptides, especially cyclic peptides.[1][3][4]

-

Cyclic Peptides: The incorporation of non-natural amino acids like O-ethyl-L-homoserine can facilitate cyclization and introduce conformational constraints. Cyclic peptides often exhibit enhanced metabolic stability, increased receptor affinity and selectivity, and improved cell permeability compared to their linear counterparts.[5][6] The ethyl ether side chain is stable and does not interfere with common cyclization chemistries.

-

Modulation of Physicochemical Properties: The ethyl group on the side chain can alter the hydrophobicity of the peptide, which can influence its solubility, aggregation properties, and interaction with biological membranes.

-

Peptide Libraries: This building block can be used in the creation of peptide libraries for screening and identifying novel therapeutic leads.

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for this compound is not widely available. However, based on data for similar Fmoc-protected amino acids, the following precautions should be taken:

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses, chemical-resistant gloves, and a lab coat.

-

Handling: Avoid inhalation of the powder by working in a well-ventilated area or a fume hood. Avoid contact with skin and eyes.

-

First Aid: In case of contact, wash the affected area with plenty of water. If inhaled, move to fresh air. If irritation persists, seek medical attention.

-

Disposal: Dispose of the chemical in accordance with local, state, and federal regulations.

Conclusion

This compound is a specialized amino acid derivative that serves as a valuable tool for peptide chemists and drug developers. Its unique side-chain modification allows for the synthesis of peptides with tailored properties, particularly for the creation of stable and conformationally defined cyclic peptides. Understanding its properties and the protocols for its use is key to leveraging its potential in the design and synthesis of novel peptide-based therapeutics and research tools.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. cusabio.com [cusabio.com]

- 3. shop.bio-connect.nl [shop.bio-connect.nl]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Macrocyclization strategies for cyclic peptides and peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Rational design of cyclic peptides, with an emphasis on bicyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Fmoc-O-ethyl-L-homoserine CAS number and molecular weight.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Fmoc-O-ethyl-L-homoserine, a key building block in modern peptide synthesis and drug discovery.

Core Compound Data

This compound is a chemically modified amino acid derivative. The 9-fluorenylmethoxycarbonyl (Fmoc) group provides a base-labile protecting group for the amine, essential for stepwise peptide synthesis. The O-ethyl ether on the side chain offers specific functionalities and steric properties to the final peptide.

| Parameter | Value | Reference |

| CAS Number | 1932074-99-1 | [1] |

| Molecular Formula | C21H23NO5 | [1] |

| Molecular Weight | 369.41 g/mol | [2] |

| Appearance | Typically a white to off-white powder | |

| Purity | >95% (typical) | [1] |

| Storage | Store at -20°C for long-term stability. Avoid repeated freeze-thaw cycles.[1] |

Applications in Research and Drug Development

This compound is primarily utilized as a building block in Fmoc-based solid-phase peptide synthesis (SPPS) . This methodology is the cornerstone of synthetic peptide chemistry, enabling the construction of custom peptides with high purity and yield.

Key Applications Include:

-

Synthesis of Cyclic Peptides: The unique conformational constraints of homoserine derivatives can be exploited in the synthesis of cyclic peptides, which often exhibit enhanced biological activity and stability compared to their linear counterparts.

-

Drug Discovery and Lead Optimization: By incorporating this compound into peptide sequences, researchers can systematically modify the structure of a peptide to enhance its pharmacological properties, such as receptor binding affinity, selectivity, and in vivo stability.

-

Development of Peptide-Based Therapeutics: Peptides synthesized with this and other modified amino acids are being investigated for a wide range of therapeutic areas, including oncology, metabolic diseases, and infectious diseases.

While not directly involved in signaling pathways itself, peptides synthesized using this compound can be designed to interact with specific biological targets, such as G-protein coupled receptors (GPCRs), enzymes, or ion channels, thereby modulating cellular signaling.

Experimental Protocols: Use in Fmoc Solid-Phase Peptide Synthesis (SPPS)

The following is a generalized protocol for the incorporation of this compound into a peptide chain using manual or automated Fmoc-SPPS.

Materials:

-

Fmoc-protected amino acids (including this compound)

-

Solid support resin (e.g., Rink Amide, Wang resin)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Deprotection solution: 20% piperidine (B6355638) in DMF

-

Coupling reagents (e.g., HBTU, HATU, DIC)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

Washing solvents: Dichloromethane (DCM), Methanol

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))

-

Cold diethyl ether

Procedure:

-

Resin Swelling: The solid support resin is swelled in DMF for 30-60 minutes in a reaction vessel.

-

Initial Fmoc Deprotection: The Fmoc group of the first amino acid on the pre-loaded resin is removed by treating with 20% piperidine in DMF for 20 minutes.

-

Washing: The resin is thoroughly washed with DMF to remove excess piperidine and the Fmoc deprotection byproducts.

-

Amino Acid Coupling:

-

The this compound (typically 3-5 equivalents) is pre-activated by dissolving it in DMF with a coupling reagent (e.g., HBTU) and a base (DIPEA).

-

This activated amino acid solution is added to the resin.

-

The coupling reaction is allowed to proceed for 1-2 hours at room temperature.

-

-

Washing: The resin is washed with DMF to remove unreacted amino acid and coupling reagents.

-

Repeat Cycle: Steps 3-5 are repeated for each subsequent amino acid in the desired peptide sequence.

-

Final Deprotection: After the final amino acid has been coupled, the terminal Fmoc group is removed using 20% piperidine in DMF.

-

Final Washing: The peptide-resin is washed with DMF, followed by DCM and methanol, and then dried under vacuum.

-

Cleavage and Side-Chain Deprotection: The peptide is cleaved from the resin, and all side-chain protecting groups are removed by treating the peptide-resin with a cleavage cocktail (e.g., TFA/TIS/H2O) for 2-3 hours.

-

Peptide Precipitation and Purification: The cleaved peptide is precipitated in cold diethyl ether, centrifuged, and the pellet is washed with cold ether. The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Diagram 1: General Workflow for Fmoc Solid-Phase Peptide Synthesis

Caption: General workflow for incorporating this compound in Fmoc-SPPS.

Diagram 2: Conceptual Interaction of a Synthetic Peptide with a Signaling Pathway

Caption: Conceptual model of a synthetic peptide modulating a cellular signaling pathway.

References

The Strategic Integration of N-Fmoc-O-ethyl-L-homoserine in Advanced Peptide Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pursuit of novel peptide therapeutics with enhanced pharmacological profiles has led to the exploration of unique amino acid derivatives. Among these, N-Fmoc-O-ethyl-L-homoserine has emerged as a valuable building block in peptide chemistry, particularly in the synthesis of cyclic peptides with improved membrane permeability. This technical guide provides a comprehensive overview of the applications of this compound, detailing its role in solid-phase peptide synthesis (SPPS), and presenting relevant experimental protocols and data.

Core Applications and Advantages

This compound, a derivative of the non-proteinogenic amino acid homoserine, offers distinct advantages in peptide synthesis. Its primary application lies in the construction of cyclic peptides, a class of molecules that often exhibit enhanced stability, receptor affinity, and bioavailability compared to their linear counterparts. The ethyl ether linkage on the side chain of homoserine contributes to the overall lipophilicity of the peptide, a key factor in improving its ability to traverse cellular membranes. This is of particular significance in the development of drugs targeting intracellular components.

Furthermore, this compound is reported to act as a reducing agent, although the precise mechanism and the extent of this property within the context of standard peptide synthesis are not extensively documented in publicly available literature. This characteristic could potentially be beneficial in minimizing oxidative side reactions during synthesis.

A key patent in this area, WO2018225864, highlights the use of this compound in the preparation of cyclic peptide compounds with high membrane permeability. While the full experimental details from this patent are not publicly accessible, the frequent citation of this document underscores the importance of this amino acid derivative in the field.

Quantitative Data Summary

While specific quantitative data for the performance of this compound is not widely published, the following table provides a representative summary of expected performance parameters based on general principles of Fmoc-SPPS and data from analogous homoserine derivatives.

| Parameter | Expected Value/Range | Notes |

| Coupling Efficiency | >98% | Dependent on coupling reagents, reaction time, and the specific peptide sequence. Monitoring by Kaiser test or UV-Vis spectroscopy of Fmoc deprotection is recommended. |

| Fmoc Deprotection Time | 5-20 minutes | Typically achieved with 20% piperidine (B6355638) in DMF. Extended times may be necessary for longer or aggregation-prone sequences. |

| Cyclization Yield | Variable (40-80%) | Highly dependent on the peptide sequence, cyclization reagents, and reaction conditions (e.g., concentration, temperature). |

| Purity (Crude Peptide) | >70% | Sequence-dependent. Purification by reverse-phase high-performance liquid chromatography (RP-HPLC) is typically required. |

Experimental Protocols

The following protocols provide a generalized framework for the incorporation of this compound into a peptide sequence and subsequent cyclization. Researchers should optimize these protocols for their specific target peptide.

Solid-Phase Peptide Synthesis (SPPS) of the Linear Peptide

This protocol outlines the manual synthesis of a linear peptide on a solid support using the Fmoc/tBu strategy.

Materials:

-

Rink Amide resin (or other suitable resin depending on the desired C-terminus)

-

N-Fmoc-protected amino acids (including this compound)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine

-

Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), and DIPEA (N,N-Diisopropylethylamine)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)

-

Diethyl ether, cold

Procedure:

-

Resin Swelling: Swell the resin in DMF for at least 1 hour in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate for 5-10 minutes.

-

Drain the solution and repeat the piperidine treatment for another 5-10 minutes.

-

Wash the resin thoroughly with DMF (5-7 times) and DCM (2-3 times).

-

Perform a Kaiser test to confirm the presence of a free amine.

-

-

Amino Acid Coupling:

-

Dissolve the N-Fmoc-amino acid (3-5 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

-

Add DIPEA (6 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate for 1-2 hours at room temperature.

-

Wash the resin with DMF (3-5 times) and DCM (2-3 times).

-

Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive, repeat the coupling step.

-

-

Chain Elongation: Repeat steps 2 and 3 for each amino acid in the sequence, including the incorporation of this compound.

-

Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

-

Cleavage of the Linear Peptide:

-

Wash the resin with DCM and dry under a stream of nitrogen.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

-

Dry the crude peptide under vacuum.

-

Head-to-Tail Peptide Cyclization

This protocol describes a solution-phase cyclization of the linear peptide.

Materials:

-

Crude linear peptide

-

High-purity DMF or DCM

-

Cyclization reagents: e.g., DPPA (Diphenylphosphoryl azide) and NaHCO₃ (Sodium bicarbonate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA.

Procedure:

-

Dissolution: Dissolve the crude linear peptide in a large volume of DMF or DCM to achieve a high dilution (typically 0.1-1 mM) to favor intramolecular cyclization over intermolecular polymerization.

-

Cyclization Reaction:

-

Cool the peptide solution in an ice bath.

-

Add the cyclization reagents (e.g., DPPA and NaHCO₃, or HATU and DIPEA) to the solution.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

-

Monitoring: Monitor the progress of the cyclization by taking small aliquots of the reaction mixture and analyzing them by RP-HPLC and mass spectrometry.

-

Work-up:

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

The crude cyclic peptide can then be purified by RP-HPLC.

-

Potential Side Reactions and Mitigation

During the synthesis of peptides containing this compound, standard side reactions associated with Fmoc-SPPS should be considered.

-

Aspartimide Formation: This can occur at Asp-Xxx sequences, particularly Asp-Gly or Asp-Ser. Using protecting groups for the aspartate side chain that are more stable to piperidine or adding HOBt to the deprotection solution can mitigate this.

-

Diketopiperazine Formation: This is common at the dipeptide stage, especially with Proline in the first or second position. Using 2-chlorotrityl chloride resin can reduce this side reaction due to steric hindrance.

-

Racemization: Epimerization can occur during the activation step. The use of coupling additives like HOBt or OxymaPure can suppress racemization. The chirality of this compound should be confirmed before and after incorporation.

Conclusion

This compound is a specialized amino acid derivative that holds significant promise for the development of cyclic peptides with enhanced cell permeability. Its incorporation into peptide sequences follows standard Fmoc-SPPS protocols, with careful consideration required for potential side reactions. While detailed quantitative data on its performance remains largely within proprietary domains, the available information strongly supports its utility in modern drug discovery and peptide chemistry. Further research and publication of experimental data will undoubtedly solidify its position as a key tool for the synthesis of next-generation peptide therapeutics.

The Strategic Application of N-Fmoc-O-ethyl-L-homoserine in Neoglycopeptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the strategic use of the synthetic amino acid derivative, N-Fmoc-O-ethyl-L-homoserine, as a valuable building block in the chemical synthesis of neoglycopeptides. It provides a comprehensive overview of its synthesis, incorporation into peptide chains via Solid-Phase Peptide Synthesis (SPPS), and its application in advanced ligation strategies for the construction of complex glycopeptides. Detailed experimental protocols, quantitative data, and workflow visualizations are provided to enable researchers to effectively utilize this compound in their work.

Introduction: The Role of Homoserine Derivatives in Glycopeptide Synthesis

Neoglycopeptides, synthetic constructs in which carbohydrate moieties are attached to a peptide backbone, are invaluable tools in glycobiology, drug discovery, and immunology. Their chemical synthesis allows for precise control over the structure and purity of the final product, a critical advantage over biological expression systems.

Homoserine and its derivatives have emerged as versatile building blocks in this field. The side chain hydroxyl group offers a unique handle for chemical modification and ligation. Specifically, the α-Ketoacid-Hydroxylamine (KAHA) ligation, a powerful chemoselective method for coupling unprotected peptide fragments, often results in the formation of a homoserine residue at the ligation junction. By incorporating a pre-functionalized derivative like this compound directly into a peptide segment using standard Fmoc-SPPS, researchers can introduce a stable, permanently modified residue at a defined position, streamlining the synthesis of complex targets. The O-ethyl group serves as a stable ether protecting group, resistant to both the basic conditions of Fmoc deprotection and the strong acidic conditions of final peptide cleavage.

Synthesis of this compound

The synthesis of the title compound can be achieved from commercially available L-homoserine in a two-step process. A representative protocol is outlined below, based on analogous synthetic procedures for similar derivatives.[1]

Experimental Protocol: Synthesis of this compound

Step 1: O-Ethylation of L-homoserine

-

Dissolution: Suspend L-homoserine in a suitable aprotic solvent such as N,N-Dimethylformamide (DMF).

-

Deprotonation: Add a strong base, such as sodium hydride (NaH), portion-wise at 0°C to deprotonate the side-chain hydroxyl group.

-

Alkylation: Introduce an ethylating agent, such as ethyl iodide (EtI) or diethyl sulfate, and allow the reaction to warm to room temperature and stir overnight.

-

Work-up: Quench the reaction with water and purify the resulting O-ethyl-L-homoserine, typically by ion-exchange chromatography.

Step 2: N-Fmoc Protection

-

Dissolution: Dissolve the purified O-ethyl-L-homoserine in an aqueous solution of a mild base, such as 10% sodium carbonate.[1]

-

Fmocylation: Add a solution of N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in a solvent like dioxane dropwise to the amino acid solution with vigorous stirring.

-

Reaction: Allow the reaction to proceed at room temperature for several hours or overnight.

-

Purification: Following reaction completion, perform an aqueous work-up. Acidify the aqueous layer to a pH of ~2 with 1 M HCl to precipitate the Fmoc-protected product. The crude product is then extracted with an organic solvent (e.g., ethyl acetate), dried, and purified by recrystallization or silica (B1680970) gel chromatography.

A similar synthesis for a related aminohomoserine derivative reports an overall yield of approximately 35%.[1]

Incorporation into Peptides via Fmoc-SPPS

This compound is designed for direct use in standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The workflow follows a repetitive cycle of deprotection and coupling steps to assemble the peptide chain on an insoluble resin support.

Experimental Protocol: SPPS Coupling of this compound

This protocol outlines a single coupling cycle on a 0.1 mmol scale.

-

Resin Preparation: Start with 0.1 mmol of Fmoc-deprotected peptide-resin in a reaction vessel. Swell the resin in DMF for 30-60 minutes.

-

Fmoc Deprotection: Treat the resin with 20% (v/v) piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF (5-7 times) to remove piperidine.[2]

-

Activation of Amino Acid: In a separate vial, dissolve this compound (4 equivalents, 0.4 mmol) and a coupling agent such as HATU (3.9 equivalents, 0.39 mmol) in DMF. Add a base, such as N,N-diisopropylethylamine (DIEA) (8 equivalents, 0.8 mmol), and pre-activate for 1-5 minutes.

-

Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 1-2 hours.

-

Monitoring: Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction.

-

Washing: Wash the resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (3-5 times) to prepare for the next cycle.

Table 1: Representative Reagents and Conditions for a Single SPPS Coupling Cycle

| Parameter | Condition / Reagent | Molar Excess (vs. Resin) | Typical Duration |

| Resin Scale | 0.1 mmol | - | - |

| Deprotection | 20% Piperidine in DMF | - | 2 x 10 min |

| Amino Acid | This compound | 4 eq. | - |

| Activator | HATU / HBTU | 3.9 eq. | 1-2 hours |

| Base | DIEA / NMM | 8 eq. | 1-2 hours |

| Solvent | DMF | - | - |

| Final Cleavage | 95% TFA, 2.5% H₂O, 2.5% TIS | - | 2-3 hours |

Note: These are typical conditions. Optimization may be required based on the peptide sequence. TIS (Triisopropylsilane) is a scavenger.

Application in Neoglycopeptide Synthesis via Ligation

The primary strategic advantage of incorporating an O-ethyl-homoserine residue is its utility in convergent synthesis strategies, particularly those mirroring the outcome of a KAHA ligation. In this approach, two large peptide fragments are synthesized separately and then joined together.

In a typical KAHA ligation, a peptide fragment with a C-terminal α-ketoacid is reacted with another fragment bearing an N-terminal hydroxylamine (B1172632). The most common hydroxylamine building block, (S)-5-oxaproline, yields a homoserine residue at the ligation site. By using this compound in one of the fragments, the final product will contain an O-ethylated homoserine, mimicking a ligation product while providing a stable, permanent modification. This strategy allows for the modular assembly of neoglycopeptides, where one of the fragments can be glycosylated prior to the final ligation step.

Table 2: Typical Conditions for KAHA Ligation

| Parameter | Condition / Reagent | Concentration | Typical Duration |

| Peptide Fragments | α-ketoacid & Hydroxylamine | 1-10 mM | 12-24 hours |

| Solvent | Aqueous Buffer | - | - |

| pH | 3.0 - 5.0 | - | - |

| Temperature | 37 - 45 °C | - | - |

| Additives | None (reagent-free) | - | - |

Note: Yields for ligation reactions are highly substrate-dependent but typically range from 30% to 70%.

Data Summary and Expected Outcomes

The successful synthesis and application of this compound rely on high efficiency in each step. The following table summarizes expected quantitative outcomes based on standard protocols.

Table 3: Summary of Expected Yields and Purity

| Process Step | Metric | Expected Value | Notes |

| Amino Acid Synthesis | Overall Yield | > 30% | Based on analogous syntheses.[1] |

| SPPS Coupling | Coupling Efficiency | > 99% | Per cycle, confirmed by Kaiser test. |

| Peptide Cleavage | Crude Yield | 70-90% | Sequence dependent. |

| Peptide Purification | Final Purity (HPLC) | > 95% | After preparative RP-HPLC. |

| KAHA Ligation | Ligation Yield | 30-70% | Highly dependent on fragment sequences. |

Conclusion

This compound is a valuable, custom-designed building block for advanced neoglycopeptide synthesis. Its straightforward incorporation via established Fmoc-SPPS protocols allows for the precise placement of a stable O-ethyl-homoserine residue within a peptide sequence. This strategy is particularly powerful for constructing complex biomolecules through convergent approaches that utilize chemoselective ligation reactions like the KAHA ligation, facilitating the synthesis of well-defined neoglycopeptides for critical applications in research and drug development.

References

N-Fmoc-O-ethyl-L-homoserine: A Technical Guide to Stability and Storage

This guide provides an in-depth overview of the stability and recommended storage conditions for N-Fmoc-O-ethyl-L-homoserine, a key building block in peptide synthesis. The information is targeted towards researchers, scientists, and professionals in the field of drug development to ensure the integrity and optimal performance of this reagent.

Core Concepts: Understanding Stability

The stability of this compound is primarily dictated by the lability of the N-terminal 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group. The Fmoc group is renowned for its sensitivity to basic conditions, a characteristic that is fundamental to its utility in solid-phase peptide synthesis (SPPS).[1][2][3] Conversely, it exhibits considerable stability under acidic conditions.[1][4]

Factors influencing the stability of this compound include:

-

pH: Exposure to basic environments, particularly secondary amines like piperidine, will readily cleave the Fmoc group.[2][4][5] Even mild bases or prolonged exposure to basic conditions can lead to degradation.

-

Temperature: Elevated temperatures can accelerate degradation. While specific data for this compound is limited, thermal cleavage of the Fmoc group has been observed at high temperatures (e.g., 120°C in DMSO).

-

Solvent: The choice of solvent is critical, especially for solutions. For instance, N,N-dimethylformamide (DMF), a common solvent in peptide synthesis, can degrade over time to produce dimethylamine, which can induce premature deprotection of the Fmoc group. Solutions of Fmoc-amino acids in DMF are generally considered stable for one to two weeks when stored in a refrigerator.[4]

-

Light: While not extensively documented for this specific compound, prolonged exposure to UV light should be avoided as a general precaution for complex organic molecules.

-

Purity: The presence of impurities, such as free amino acids, can autocatalytically promote the cleavage of the Fmoc group during storage.[6]

Recommended Storage Conditions

To maintain the integrity and purity of this compound, it is crucial to adhere to appropriate storage conditions. The compound is typically supplied as a lyophilized powder.

| Condition | Temperature | Duration | Recommendations |

| Long-Term Storage | -20°C to -80°C | Up to 6 months | Store in a tightly sealed container, protected from moisture. Aliquoting upon receipt is advised to prevent multiple freeze-thaw cycles.[7] |

| Short-Term Storage | 4°C | Up to 1 week | Suitable for immediate use. Keep the container well-sealed.[7] |

| In Solution (e.g., in DMF) | Refrigerator (2-8°C) | Up to 2 weeks | Use high-purity, amine-free solvent. Prepare fresh solutions as needed.[4] |

Note: Repeated freeze-thaw cycles should be strictly avoided as they can degrade the product.[7] The shelf life is dependent on several factors including the specific storage state and temperature.[7]

Potential Degradation Pathway

The primary degradation pathway for this compound is the base-induced cleavage of the Fmoc group. This proceeds via a β-elimination mechanism.

Caption: Base-mediated degradation pathway of the Fmoc group.

Experimental Protocols for Stability Assessment

A comprehensive assessment of this compound stability involves subjecting the compound to various stress conditions and analyzing its purity over time.

General Experimental Workflow

Caption: General workflow for assessing the stability of this compound.

Purity Assessment by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the standard method for assessing the purity of Fmoc-protected amino acids.

Objective: To quantify the percentage of intact this compound and detect the presence of degradation products.

Instrumentation and Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (B52724).

-

This compound sample.

-

High-purity solvents.

Procedure:

-

Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., acetonitrile or a mixture of mobile phases) to a known concentration (e.g., 1 mg/mL).

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25°C (or as optimized).

-

Detection Wavelength: 265 nm or 301 nm (for the Fmoc group).

-

Injection Volume: 10 µL.

-

Gradient Elution: A typical gradient would be a linear increase in Mobile Phase B (e.g., from 30% to 90% over 20 minutes). This should be optimized to achieve good separation between the parent compound and any potential impurities.

-

-

Analysis:

-

Inject the prepared sample into the HPLC system.

-

Record the chromatogram. The peak corresponding to this compound should be identified based on its retention time (determined using a reference standard).

-

Calculate the purity by determining the area of the main peak as a percentage of the total peak area.

-

Note: For determining enantiomeric purity, a chiral HPLC method would be required.[8]

Conclusion

The stability of this compound is intrinsically linked to the chemical properties of the Fmoc protecting group. By adhering to the recommended storage conditions, particularly low temperatures and the avoidance of basic environments and repeated freeze-thaw cycles, researchers can ensure the high purity and reactivity of this valuable reagent in peptide synthesis. Regular purity assessment using techniques like RP-HPLC is recommended, especially for older batches or material that has been stored under suboptimal conditions.

References

- 1. chempep.com [chempep.com]

- 2. vectorlabs.com [vectorlabs.com]

- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 4. Lokey Lab Protocols: Fmoc [lokeylab.wikidot.com]

- 5. researchgate.net [researchgate.net]

- 6. MilliporeSigma | Life Science Products & Service Solutions [sigmaaldrich.com]

- 7. cusabio.com [cusabio.com]

- 8. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Solubility of N-Fmoc-O-ethyl-L-homoserine in Common SPPS Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility characteristics of N-Fmoc-O-ethyl-L-homoserine, a crucial amino acid derivative in Solid-Phase Peptide Synthesis (SPPS). A thorough understanding of its solubility in various solvents is paramount for optimizing peptide coupling reactions, ensuring high yield and purity of the final peptide product.

Solubility Profile of this compound

Polar aprotic solvents are most commonly used in Fmoc SPPS.[2] The protecting Fmoc group is intended to make amino acids soluble in most organic solvents suitable for peptide synthesis.[3]

Table 1: Qualitative Solubility of this compound in Common SPPS Solvents

| Solvent | Abbreviation | Type | Expected Solubility | Notes |

| N,N-Dimethylformamide | DMF | Polar Aprotic | High | The most common and effective solvent for dissolving Fmoc-amino acids and for the entire SPPS process, including coupling and washing steps.[1][2] |

| N-Methyl-2-pyrrolidone | NMP | Polar Aprotic | High | A common alternative to DMF, often used for its lower volatility and ability to disrupt peptide aggregation.[2] |

| Dichloromethane | DCM | Non-polar | Moderate to Low | Some Fmoc-amino acids may have limited solubility in DCM alone. The addition of a small amount of DMF is often required to achieve complete dissolution.[4] |

It is important to note that while DMF and NMP are excellent solvents for SPPS, there is a growing trend to replace them with greener alternatives due to safety and environmental concerns.[2][5]

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of this compound in a given SPPS solvent. This method is based on standard laboratory practices for preparing solutions for peptide synthesis.

Objective: To determine the approximate solubility of this compound in a selected solvent at room temperature.

Materials:

-

This compound (lyophilized powder)[6]

-

Solvent of interest (e.g., DMF, NMP, DCM)

-

Analytical balance

-

Vortex mixer

-

Small, clear glass vials with caps

-

Magnetic stirrer and stir bar (optional)

Procedure:

-

Preparation: Ensure all glassware is clean and dry. Allow the this compound container and the solvent to equilibrate to room temperature before opening to prevent condensation.

-

Initial Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the chosen solvent to a vial.

-

Incremental Solute Addition:

-

Weigh a small, known amount of this compound (e.g., 10 mg).

-

Add the powder to the solvent in the vial.

-

Cap the vial and vortex thoroughly for 1-2 minutes.

-

Visually inspect the solution against a dark background for any undissolved particles. Gentle agitation or magnetic stirring can also be applied.

-

-

Observation:

-

If the solid dissolves completely, repeat step 3, adding another known increment of the amino acid derivative.

-

If the solid does not dissolve completely, the solution is saturated. Record the total mass of solute added to reach this point.

-

-

Calculation: Calculate the approximate solubility in mg/mL or Molarity (M). The molecular formula for this compound is C21H23NO5.[6]

-

Confirmation: For more precise determination, the saturated solution can be filtered to remove excess solid, and the concentration of the dissolved solute can be measured using techniques like UV-Vis spectroscopy, by measuring the absorbance of the Fmoc group.

Visualization of the SPPS Experimental Workflow

The use of this compound is a key step within the broader context of the Solid-Phase Peptide Synthesis workflow. The following diagram illustrates the logical steps of a typical Fmoc-SPPS cycle.

Caption: General workflow for a single coupling cycle in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

This workflow diagram outlines the sequential steps in elongating a peptide chain on a solid support.[1] The process begins with swelling the resin, followed by the removal of the Fmoc protecting group from the resin-bound amino acid. After washing, the this compound (or another protected amino acid) is activated and coupled to the growing peptide chain. A final wash removes excess reagents, and the cycle can be repeated until the desired peptide sequence is assembled. The final steps involve the removal of the last Fmoc group and cleavage of the completed peptide from the resin support.

References

Structural Impact of Incorporating O-ethyl-L-homoserine into Peptides: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental data on the structural impact of incorporating O-ethyl-L-homoserine into peptides is limited in publicly available literature. This guide provides a comprehensive framework based on established principles of peptide chemistry, the behavior of similar non-canonical amino acids, and standard analytical techniques. The quantitative data presented is illustrative to guide researchers in their experimental design and data analysis.

Introduction

The incorporation of non-canonical amino acids (ncAAs) into peptides is a powerful strategy in drug discovery and chemical biology to enhance therapeutic properties such as proteolytic stability, potency, and bioavailability.[1] O-ethyl-L-homoserine, an analog of methionine with an ether linkage in its side chain, offers a unique tool for probing the structural and functional roles of methionine residues and for introducing novel chemical properties. This guide details the potential structural impacts of this modification and provides a comprehensive overview of the experimental protocols required for synthesis and characterization.

O-ethyl-L-homoserine shares structural similarities with methionine but lacks the readily oxidizable thioether group. Its side chain is also more flexible than that of methionine. These differences are anticipated to induce localized conformational changes in the peptide backbone and alter side-chain packing, which can, in turn, influence the peptide's overall secondary and tertiary structure and its biological activity.

Predicted Structural Impact of O-ethyl-L-homoserine Incorporation

The introduction of O-ethyl-L-homoserine in place of a canonical amino acid like methionine is expected to have several structural consequences:

-

Side-Chain Flexibility: The ether linkage in the side chain of O-ethyl-L-homoserine allows for greater rotational freedom compared to the thioether of methionine. This increased flexibility can lead to a larger ensemble of accessible side-chain conformations.

-

Backbone Conformation: The altered side-chain volume and flexibility can influence the local peptide backbone conformation by affecting the permissible phi (φ) and psi (ψ) dihedral angles of the preceding and succeeding residues.

-

Secondary Structure Perturbation: In structured peptides, such as those with α-helical or β-sheet content, the introduction of O-ethyl-L-homoserine may act as a local disruptor or stabilizer, depending on the context. For instance, in an α-helix, the altered side chain may affect the packing interactions with neighboring residues.[2]

-

Hydrophobicity and Solubility: The replacement of a thioether with an ether linkage can subtly alter the local hydrophobicity, potentially influencing peptide solubility and interactions with biological membranes or receptor binding pockets.

Illustrative Quantitative Data

The following tables present hypothetical quantitative data to illustrate the potential structural impact of substituting a methionine residue with O-ethyl-L-homoserine (O-Et-Hse) in a model α-helical peptide.

Table 1: Hypothetical Backbone Dihedral Angles (φ, ψ) for a Model Peptide Sequence

| Residue Position | Amino Acid | φ (degrees) | ψ (degrees) |

| i-1 | Alanine | -65.2 | -40.1 |

| i | Methionine | -63.8 | -41.5 |

| i+1 | Leucine | -64.5 | -40.8 |

| ... | ... | ... | ... |

| i-1 | Alanine | -66.1 | -39.8 |

| i | O-Et-Hse | -70.3 | -38.5 |

| i+1 | Leucine | -68.9 | -39.2 |

Table 2: Illustrative Changes in Secondary Structure Content Determined by Circular Dichroism

| Peptide | α-Helix (%) | β-Sheet (%) | Random Coil (%) |

| Model Peptide (with Met) | 45 | 10 | 45 |

| Model Peptide (with O-Et-Hse) | 41 | 10 | 49 |

Experimental Protocols

Synthesis of Peptides Incorporating O-ethyl-L-homoserine

Solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy is the most common method for preparing peptides containing non-canonical amino acids.[3][4]

3.1.1 Materials

-

Fmoc-O-ethyl-L-homoserine (custom synthesis or commercially available)

-

Rink Amide MBHA resin[5]

-

Fmoc-protected canonical amino acids

-

Coupling reagents: HBTU/HOBt or HATU[6]

-

Base: Diisopropylethylamine (DIPEA)

-

Fmoc deprotection solution: 20% piperidine (B6355638) in dimethylformamide (DMF)

-

Cleavage cocktail: 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)

-

Solvents: DMF, dichloromethane (B109758) (DCM), diethyl ether

3.1.2 Protocol

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.[4]

-

First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using the chosen coupling reagents and DIPEA in DMF.

-

Fmoc Deprotection: Remove the Fmoc group with 20% piperidine in DMF.

-

Chain Elongation: Continue the synthesis by sequential coupling and deprotection steps for the remaining amino acids.

-

Incorporation of Fmoc-O-ethyl-L-homoserine: Dissolve Fmoc-O-ethyl-L-homoserine and coupling reagents in DMF. Add to the deprotected resin and allow to react for 2 hours.

-

Final Deprotection: Remove the N-terminal Fmoc group.

-

Cleavage and Side-Chain Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[5]

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the mass of the purified peptide by mass spectrometry.

Structural Analysis by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution.[7][8][9]

3.2.1 Sample Preparation

-

Dissolve the lyophilized peptide in a suitable buffer (e.g., 20 mM sodium phosphate (B84403), pH 6.5) to a final concentration of 1-2 mM.[10]

-

Add 5-10% D₂O for the lock signal.

3.2.2 NMR Experiments

-

1D ¹H NMR: To check for sample purity and proper folding.

-

2D TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.[7]

-

2D COSY (Correlation Spectroscopy): To identify scalar-coupled protons.

-

¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): If uniform ¹⁵N labeling is performed, this experiment provides information on the backbone amides.[10]

3.2.3 Data Analysis

-

Assign all proton resonances using the TOCSY and NOESY spectra.

-

Integrate the cross-peaks in the NOESY spectrum to derive upper distance bounds.

-

Use software like CYANA or XPLOR-NIH for structure calculation based on the distance restraints.

Analysis of Secondary Structure by Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid method to assess the secondary structure content of peptides in solution.[11][12][13]

3.3.1 Sample Preparation

-

Dissolve the peptide in an appropriate buffer (e.g., 10 mM phosphate buffer, pH 7.0) to a final concentration of 50-100 µM.

-

The buffer should have low absorbance in the far-UV region.

3.3.2 Data Acquisition

-

Record CD spectra from 190 to 260 nm in a quartz cuvette with a path length of 0.1 cm.

-

Acquire spectra at a controlled temperature (e.g., 25°C).

-

Subtract the spectrum of the buffer from the peptide spectrum.

3.3.3 Data Analysis

-

Convert the raw data to mean residue ellipticity [θ].

-

Deconvolute the CD spectrum using software like K2D3 or DichroWeb to estimate the percentage of α-helix, β-sheet, and random coil.

High-Resolution Structure Determination by X-ray Crystallography

X-ray crystallography can provide an atomic-resolution structure of a peptide in its crystalline state.[14][15][16]

3.4.1 Crystallization

-

Screen for crystallization conditions using commercially available kits (e.g., hanging drop or sitting drop vapor diffusion).

-

Peptide concentration should typically be between 5 and 20 mg/mL.

-

Optimize the initial hit conditions by varying the precipitant concentration, pH, and temperature.

3.4.2 Data Collection and Structure Determination

-

Mount a suitable crystal and expose it to a monochromatic X-ray beam.

-

Collect diffraction data.

-

Process the diffraction data to obtain reflection intensities.

-

Solve the phase problem using methods like molecular replacement (if a homologous structure is available) or experimental phasing.

-

Build an atomic model into the resulting electron density map and refine the structure.

Visualizations

Experimental Workflow

Representative Signaling Pathway

References

- 1. researchgate.net [researchgate.net]

- 2. X-ray Crystallographic Structure of α-Helical Peptide Stabilized by Hydrocarbon Stapling at i, i + 1 Positions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. peptide.com [peptide.com]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. dokumen.pub [dokumen.pub]

- 7. chem.uzh.ch [chem.uzh.ch]

- 8. NMR Spectroscopy of Peptides and Proteins | Springer Nature Experiments [experiments.springernature.com]

- 9. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Expression and Purification of Isotopically Labeled Peptide Inhibitors and Substrates of cAMP-Dependant Protein Kinase A for NMR Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Circular Dichroism of Peptides | Springer Nature Experiments [experiments.springernature.com]

- 13. Use of Circular Dichroism to Determine Secondary Structure of Neuropeptides | Springer Nature Experiments [experiments.springernature.com]

- 14. Crystal structures of peptides and modified peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. researchgate.net [researchgate.net]

Methodological & Application

Coupling Reagents for N-Fmoc-O-ethyl-L-homoserine in Solid-Phase Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the selection and use of coupling reagents for the incorporation of N-Fmoc-O-ethyl-L-homoserine into peptide sequences during solid-phase peptide synthesis (SPPS). The O-ethyl ether linkage on the homoserine side chain introduces moderate steric hindrance, necessitating careful consideration of the coupling strategy to ensure high efficiency and minimize side reactions.

Overview of Coupling Reagents

The choice of coupling reagent is critical for the successful incorporation of modified amino acids like this compound. The ideal reagent should facilitate rapid and complete acylation of the free amine on the growing peptide chain while minimizing side reactions such as racemization. Commonly used classes of coupling reagents in Fmoc-SPPS include carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts.

-

Carbodiimides (e.g., DIC): Diisopropylcarbodiimide (DIC) is a cost-effective reagent that activates the carboxylic acid. It is typically used with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) to suppress racemization and improve coupling efficiency. The byproduct of DIC, diisopropylurea, is soluble in common SPPS solvents, making it suitable for solid-phase applications.

-

Phosphonium Salts (e.g., PyBOP): (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) is a pre-activated reagent that forms an HOBt ester. It is known for its high coupling efficiency and low racemization rates. The byproducts of PyBOP are generally less hazardous than those of its predecessor, BOP.

-

Aminium/Uronium Salts (e.g., HBTU, HATU): O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) are highly efficient and rapid coupling reagents.[1] HATU, containing a 7-azabenzotriazole (HOAt) moiety, forms a more reactive OAt-ester, making it particularly suitable for sterically hindered amino acids and difficult couplings.[1][2] However, excess aminium/uronium reagents can lead to guanidinylation of the N-terminus.

Data Presentation: Comparison of Coupling Reagents

While specific quantitative data for the coupling of this compound is not extensively available in the literature, the following table provides a comparative summary based on general principles of SPPS and data from sterically similar amino acids.[3][4] Coupling efficiency is highly dependent on the specific peptide sequence and reaction conditions.

| Coupling Reagent Combination | Class | Typical Reaction Time (min) | Estimated Coupling Efficiency (%) | Key Advantages | Potential Disadvantages |

| DIC / HOBt | Carbodiimide | 60 - 180 | 97 - 99 | Cost-effective, low risk of guanidinylation. | Slower reaction rates, potential for N-acylurea formation. |

| HBTU / HOBt / DIPEA | Aminium/Uronium Salt | 30 - 90 | 98 - 99.5 | Fast and efficient, widely used. | Potential for guanidinylation if used in excess, may be less effective for highly hindered couplings than HATU.[1] |

| HATU / HOAt / DIPEA or Collidine | Aminium/Uronium Salt | 20 - 60 | > 99.5 | Highly reactive, excellent for hindered couplings, low racemization.[1][2] | Higher cost, potential for guanidinylation. |

| PyBOP / DIPEA | Phosphonium Salt | 30 - 90 | 98 - 99 | Efficient, no risk of guanidinylation. | Byproducts can be challenging to remove in solution-phase synthesis. |

Experimental Protocols

The following are detailed protocols for the coupling of this compound to a resin-bound peptide. These protocols are based on standard Fmoc-SPPS procedures.[5]

General Preparations

-

Resin Swelling: Swell the resin (e.g., Rink Amide, Wang, or 2-chlorotrityl chloride resin) in N,N-dimethylformamide (DMF) for at least 1 hour before use.

-

Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5-10 minutes, followed by a second treatment for 10-15 minutes to ensure complete removal of the Fmoc protecting group. Wash the resin thoroughly with DMF.

Protocol 1: DIC/HOBt Coupling

This protocol is a reliable and cost-effective method suitable for routine couplings.

Materials:

-

Fmoc-deprotected peptide-resin

-

This compound (3-5 equivalents)

-

1-Hydroxybenzotriazole (HOBt) (3-5 equivalents)

-

N,N'-Diisopropylcarbodiimide (DIC) (3-5 equivalents)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

In a separate reaction vessel, dissolve this compound and HOBt in DMF.

-

Add the solution to the deprotected peptide-resin.

-

Add DIC to the resin suspension.

-

Agitate the reaction mixture at room temperature for 1-3 hours.

-

Monitor the coupling reaction for completion using a qualitative method such as the Kaiser (ninhydrin) test. A negative test (yellow beads) indicates a complete reaction.

-

If the reaction is incomplete after 3 hours, a second coupling can be performed with fresh reagents.

-

Upon completion, wash the resin thoroughly with DMF (3x), dichloromethane (B109758) (DCM) (3x), and DMF (3x).

Protocol 2: HATU Coupling

This protocol is recommended for potentially difficult couplings where steric hindrance may be a concern.

Materials:

-

Fmoc-deprotected peptide-resin

-

This compound (3-4 equivalents)

-

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (2.9-3.9 equivalents)

-

N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (6-8 equivalents)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Pre-activation: In a separate reaction vessel, dissolve this compound and HATU in DMF.

-

Add DIPEA or collidine to the solution and allow it to pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction mixture at room temperature for 30-60 minutes.

-

Monitor the reaction completion using the Kaiser test.

-

If the coupling is sluggish, the reaction time can be extended, or a second coupling can be performed.

-

Upon completion, wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

Visualization of Experimental Workflows

Standard Fmoc-SPPS Cycle

References

Application Notes and Protocols for the Cleavage of Peptides Containing O-ethyl-L-homoserine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide and protein chemistry. The final cleavage of the synthesized peptide from the solid support and the simultaneous removal of side-chain protecting groups is a critical step that significantly impacts the yield and purity of the final product. This document provides detailed application notes and protocols for the cleavage of peptides containing the non-canonical amino acid O-ethyl-L-homoserine.

O-ethyl-L-homoserine is an analog of methionine where the sulfur atom is replaced by an oxygen atom, and the methyl group is replaced by an ethyl group. The ether linkage in the side chain requires careful consideration during the acidic cleavage step to prevent unwanted side reactions. These notes are intended to guide researchers in selecting the appropriate cleavage cocktail and optimizing the protocol to ensure the integrity of the peptide.

During cleavage with strong acids like trifluoroacetic acid (TFA), highly reactive cationic species are generated from the cleavage of protecting groups and the resin linker.[1][2] These carbocations can alkylate nucleophilic residues such as tryptophan, tyrosine, and methionine.[1] While the ether oxygen of O-ethyl-L-homoserine is less nucleophilic than the sulfur atom of methionine, the potential for acid-catalyzed side reactions involving the ethyl group or the ether bond itself must be considered.

Recommended Cleavage Cocktails

The selection of the cleavage cocktail is dependent on the other amino acids present in the peptide sequence, particularly those with sensitive side chains. Below is a summary of recommended cocktails for peptides containing O-ethyl-L-homoserine.

| Reagent | Composition (v/v or w/v) | Target Peptides | Notes |

| Cocktail A (Standard) | 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS) | Peptides without other sensitive residues (e.g., Cys, Met, Trp). | TIS is an efficient scavenger for carbocations.[1] Water helps to suppress some side reactions. |

| Cocktail B (For Trp-containing peptides) | 94% TFA, 2.5% Water, 2.5% TIS, 1% 1,2-Ethanedithiol (EDT) | Peptides containing Tryptophan. | EDT is a scavenger that helps protect the indole (B1671886) ring of Tryptophan from modification.[1] |

| Reagent K | 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDT | Peptides with multiple sensitive residues (Arg(Pbf), Cys, Met, Trp). | A robust, general-purpose cleavage cocktail for complex peptides.[1] |

Experimental Protocols

1. Pre-Cleavage Preparation

-

Transfer the peptide-resin (typically 50-200 mg) to a suitable reaction vessel, such as a fritted syringe or a round-bottom flask.

-

Wash the resin extensively with dichloromethane (B109758) (DCM) (3 x 5 mL) to remove any residual N,N-dimethylformamide (DMF).

-

Dry the resin thoroughly under a stream of nitrogen or in a vacuum desiccator for at least 1 hour. It is crucial to remove all residual solvents.[1]

2. Peptide Cleavage Protocol

CAUTION: Trifluoroacetic acid (TFA) is a strong, corrosive acid. All procedures involving TFA must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

-

Prepare the chosen cleavage cocktail fresh immediately before use. For 100 mg of resin, prepare approximately 2 mL of the cocktail.

-

Add the freshly prepared cleavage cocktail to the dried peptide-resin.

-

Gently agitate the mixture at room temperature for 2-3 hours. For peptides with multiple arginine residues protected with Pbf, the cleavage time may need to be extended.[2]

-

Monitor the cleavage progress by taking a small aliquot of the cleavage mixture at different time points (e.g., 1, 2, and 3 hours), precipitating the peptide in cold diethyl ether, and analyzing it by HPLC or mass spectrometry.

3. Post-Cleavage Work-up

-

Filter the cleavage mixture to separate the resin from the peptide-containing TFA solution.

-

Wash the resin with a small volume of fresh TFA (2 x 0.5 mL) and combine the filtrates.

-

In a centrifuge tube, add cold diethyl ether (approximately 10 times the volume of the TFA filtrate). The peptide should precipitate as a white solid.

-

Place the tube in an ice bath or at -20°C for at least 30 minutes to maximize precipitation.

-

Centrifuge the mixture at 3000-4000 rpm for 5 minutes.

-

Carefully decant the ether.

-

Wash the peptide pellet with cold diethyl ether (2-3 times) to remove residual scavengers and organic byproducts.

-

After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

-

Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA) for purification by preparative HPLC.

Potential Side Reactions and Considerations

The primary concern for peptides containing O-ethyl-L-homoserine is the stability of the O-ethyl ether bond under strong acidic conditions. While generally more stable than the thioether in methionine to oxidation, the ether linkage can be susceptible to acid-catalyzed cleavage, although this typically requires harsher conditions than standard TFA cleavage.

A potential side reaction is the formation of homoserine lactone, which can occur with C-terminal methionine residues during HF cleavage through alkylation of the thioether followed by cyclization.[3] While less likely with the less nucleophilic ether oxygen, the possibility should be considered, especially with extended cleavage times or stronger acid systems.

To minimize the risk of side reactions:

-

Use the mildest effective cleavage conditions.

-

Keep the cleavage time as short as possible while ensuring complete deprotection.

-

Employ efficient scavengers like TIS to quench reactive carbocations.

It is highly recommended to perform a small-scale trial cleavage and analyze the crude product by mass spectrometry to identify any potential side products and to confirm the integrity of the O-ethyl-L-homoserine residue.

Diagrams

Caption: Experimental workflow for peptide cleavage.

Caption: Role of scavengers in preventing side reactions.

References

Application Notes and Protocols: Manual vs. Automated Synthesis of Peptides with N-Fmoc-O-ethyl-L-homoserine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide research and development, enabling the creation of custom peptides for a vast array of applications, from basic biological research to the development of novel therapeutics.[1][2][3] The incorporation of unnatural amino acids, such as N-Fmoc-O-ethyl-L-homoserine, offers a powerful strategy to enhance peptide stability, modulate biological activity, and create unique molecular probes.[4][5]

This document provides a detailed comparison of manual and automated Fmoc-based SPPS methods for the synthesis of peptides containing this compound. While manual synthesis provides a cost-effective and flexible approach for small-scale and custom syntheses, automated synthesis offers superior reproducibility, higher throughput, and reduced hands-on time, making it ideal for routine and larger-scale production.[6][7]

Comparative Data: Manual vs. Automated Synthesis

The choice between manual and automated synthesis depends on various factors, including the desired scale, throughput, and available resources. The following table summarizes typical quantitative parameters for each method.

| Parameter | Manual Synthesis | Automated Synthesis |

| Synthesis Time (per cycle) | 1.5 - 3 hours | 0.5 - 1.5 hours |

| Hands-on Time | High (constant monitoring and reagent addition) | Low (primarily setup and cleavage) |

| Typical Crude Purity | 65-85% | 80-95% |

| Expected Yield | 50-70% | 65-85% |

| Reproducibility | Operator-dependent | High |

| Solvent Consumption | Generally higher due to manual washing steps | Optimized and typically lower |

| Scale | Milligrams to hundreds of milligrams | Milligrams to grams |

| Flexibility for non-standard amino acids | High, allows for on-the-fly adjustments | Dependent on instrument capabilities |

Experimental Protocols

The following protocols describe the general steps for manual and automated solid-phase synthesis of a hypothetical peptide containing this compound. Standard Fmoc-amino acids are coupled using established procedures, while the coupling of this compound is highlighted.

Materials and Reagents

-

Resin: Pre-loaded Wang or Rink Amide resin appropriate for the desired C-terminus.

-

Fmoc-Amino Acids: Standard protected amino acids and this compound.

-

Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Piperidine (B6355638).

-

Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

-

Base: N,N-Diisopropylethylamine (DIPEA).

-

Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water.

-

Other: Acetic anhydride (B1165640) for capping (optional), Ninhydrin (B49086) test kit for monitoring coupling completion.

Manual Synthesis Protocol

This protocol is designed for a 0.1 mmol scale synthesis.

1. Resin Swelling:

-

Place the resin in a fritted syringe or a specialized peptide synthesis vessel.

-

Add DMF to swell the resin for at least 30 minutes.

2. Fmoc Deprotection:

-

Drain the DMF.

-

Add a 20% solution of piperidine in DMF to the resin.

-

Agitate for 5 minutes, then drain.

-

Repeat the piperidine treatment for an additional 15 minutes.

-

Wash the resin thoroughly with DMF (5-7 times).

3. Coupling of this compound:

-

In a separate vial, dissolve 3 equivalents of this compound and 2.9 equivalents of HBTU in DMF.

-

Add 6 equivalents of DIPEA to the amino acid solution and pre-activate for 2-5 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours. The coupling time may need to be extended for this non-standard amino acid.

-

Perform a ninhydrin test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), the coupling step should be repeated.

4. Capping (Optional):

-

If the coupling is incomplete, cap the unreacted amines by treating the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes.

-

Wash the resin with DMF.

5. Chain Elongation:

-

Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

6. Final Deprotection:

-

After the final coupling step, perform a final Fmoc deprotection (step 2).

7. Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the cleavage mixture into a cold ether solution to precipitate the crude peptide.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the crude peptide pellet under vacuum.

8. Purification:

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[8]

-

Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Caption: Manual Solid-Phase Synthesis Workflow.

Automated Synthesis Protocol

This protocol is a general guideline for an automated peptide synthesizer. Specific parameters will need to be adjusted based on the instrument's software and capabilities.

1. Instrument Setup:

-

Load the appropriate resin into the reaction vessel.

-

Place vials containing Fmoc-amino acids (including this compound), activator (HBTU/HATU), base (DIPEA), and solvents in their designated positions on the synthesizer.

-

Program the peptide sequence and synthesis parameters.

2. Automated Synthesis Cycles:

-

The instrument will automatically perform the following steps for each amino acid:

-

DMF Washes: To prepare the resin for the next step.

-

Fmoc Deprotection: Typically with 20% piperidine in DMF. The synthesizer may have options for single or double deprotection cycles.

-

DMF Washes: To remove piperidine and by-products.

-

Coupling: The synthesizer will deliver the activated amino acid solution to the reaction vessel. For this compound, it is advisable to program a longer coupling time (e.g., 60-90 minutes) and potentially a double coupling cycle to ensure high efficiency.

-

DMF Washes: To remove excess reagents and by-products.

-

3. Final Cleavage and Purification:

-

Once the automated synthesis is complete, the resin-bound peptide is removed from the instrument.

-

The peptide is then cleaved from the resin and purified using the same procedure as in the manual protocol (steps 7 and 8).

Caption: Automated Solid-Phase Synthesis Workflow.

Application in Drug Development: Targeting a Signaling Pathway

Peptides containing unnatural amino acids like O-ethyl-L-homoserine can be designed as potent and selective modulators of signaling pathways implicated in disease. For instance, they can act as agonists or antagonists of G-protein coupled receptors (GPCRs), which are crucial targets in drug development. The ethyl ether on the homoserine side chain can provide increased metabolic stability and alter the binding affinity and selectivity for the target receptor.

Caption: Peptide-mediated GPCR Signaling.

Conclusion